molecular formula C24H20FN3O2 B2652965 4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide CAS No. 921921-74-6

4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide

Cat. No. B2652965
CAS RN: 921921-74-6
M. Wt: 401.441
InChI Key: JFPATANWKJJJBS-UHFFFAOYSA-N
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Description

The compound “4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The 4-fluorobenzyl group is a common substituent in medicinal chemistry, known to influence the biological activity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a benzamide group, and a 4-fluorobenzyl group . These groups could potentially engage in various intermolecular interactions, influencing the compound’s physical and chemical properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring, the amide group, and the 4-fluorobenzyl group . For example, the indole ring is known to undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in hydrogen bonding, influencing the compound’s solubility and melting point .

Scientific Research Applications

Antiviral Activity

Indole derivatives exhibit promising antiviral properties. For instance:

Anti-HIV Activity

Researchers synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promising effects against both HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells .

Other Biological Activities

Indole derivatives also exhibit a wide range of other biological activities:

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. It could be explored for its potential use in medicinal chemistry, given the presence of the indole and 4-fluorobenzyl groups, which are common features in many pharmaceuticals .

properties

IUPAC Name

4-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2/c25-19-9-5-16(6-10-19)14-28-15-18(21-3-1-2-4-22(21)28)13-23(29)27-20-11-7-17(8-12-20)24(26)30/h1-12,15H,13-14H2,(H2,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPATANWKJJJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide

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